Cas no 85393-10-8 (Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-)

Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-
- 2,2-dichloro-1-methylcyclopropane-1-carbaldehyde
- Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- (9CI)
-
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P004OWH-2.5g |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 2.5g |
$2139.00 | 2024-04-21 | |
1PlusChem | 1P004OWH-5g |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 5g |
$3134.00 | 2024-04-21 | |
1PlusChem | 1P004OWH-100mg |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 100mg |
$418.00 | 2024-04-21 | |
1PlusChem | 1P004OWH-500mg |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 500mg |
$888.00 | 2024-04-21 | |
1PlusChem | 1P004OWH-10g |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 10g |
$4614.00 | 2024-04-21 | |
1PlusChem | 1P004OWH-1g |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 1g |
$1122.00 | 2024-04-21 | |
1PlusChem | 1P004OWH-50mg |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 50mg |
$300.00 | 2024-04-21 | |
1PlusChem | 1P004OWH-250mg |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- |
85393-10-8 | 93% | 250mg |
$588.00 | 2024-04-21 |
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- 関連文献
-
1. Thermal rearrangement of N-arylmethyl- and N-alkyl-2,2-dihalogenocyclopropyl iminesShinto Kagabu,Chihaya Ando,Junko Ando J. Chem. Soc. Perkin Trans. 1 1994 739
-
2. Novel method for the synthesis of α- and β-halogenonaphthalenes by regioselective benzannulation of aryl(gem-dihalogenocyclopropyl)methanols: application to the total synthesis of the lignan lactones, justicidin E and taiwanin C1Yoo Tanabe,Shinzo Seko,Yoshinori Nishii,Taichi Yoshida,Naoka Utsumi,Gohfu Suzukamo J. Chem. Soc. Perkin Trans. 1 1996 2157
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-に関する追加情報
Introduction to Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- (CAS No. 85393-10-8)
Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 85393-10-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aldehydes, characterized by its reactive aldehyde group (–CHO) and a unique cyclopropane ring structure. The presence of two chlorine atoms at the 2,2-position and a methyl group at the 1-position introduces additional functional diversity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- consists of a cyclopropane ring substituted with a formyl group, two chlorine atoms, and a methyl group. This arrangement imparts distinct electronic and steric properties that influence its reactivity and potential applications. The cyclopropane ring is known for its high strain energy, which makes it highly reactive in various chemical transformations. The formyl group enhances its utility as a building block in constructing more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
In recent years, Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- has been explored for its role in the development of novel therapeutic agents. Its unique structural features make it a promising candidate for further derivatization to create bioactive molecules. For instance, researchers have investigated its potential as an intermediate in the synthesis of heterocyclic compounds, which are widely used in medicinal chemistry due to their diverse biological activities. The chlorine substituents provide opportunities for further functionalization via nucleophilic substitution reactions, enabling the creation of a wide range of derivatives with tailored properties.
One of the most intriguing aspects of Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- is its application in the synthesis of small molecule inhibitors targeting specific biological pathways. Recent studies have demonstrated its utility in developing compounds that interact with enzymes and receptors involved in diseases such as cancer and inflammation. The cyclopropane ring can serve as a scaffold to mimic natural bioactive molecules or to create novel structures with enhanced binding affinity. Additionally, the presence of electron-withdrawing groups like the aldehyde and chlorine atoms allows for fine-tuning of electronic properties, which is crucial for optimizing pharmacokinetic profiles.
The reactivity of Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- also makes it a valuable tool in organic synthesis methodologies. It participates in various reactions such as condensation reactions with amino compounds to form imines or Schiff bases, which are important intermediates in drug synthesis. Furthermore, it can undergo reduction to yield cyclopropanecarboxylic acid derivatives or undergo nucleophilic addition reactions to introduce new functional groups. These transformations highlight its versatility as a synthetic building block.
Advances in computational chemistry have further enhanced the understanding of Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-'s reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing more effective drugs with improved efficacy and reduced side effects. By leveraging computational tools alongside experimental techniques, researchers can accelerate the discovery process and identify promising candidates for further development.
In conclusion,Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl- (CAS No. 85393-10-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and reactivity profile. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug development efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound,Cyclopropanecarboxaldehyde, 2, 2- dichloro- 1- methyl- is poised to play an increasingly vital role in shaping the future of medicinal chemistry.
85393-10-8 (Cyclopropanecarboxaldehyde, 2,2-dichloro-1-methyl-) Related Products
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 1086026-31-4(Dehydro Ivabradine)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)




